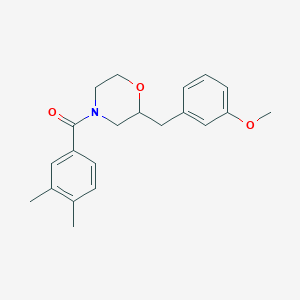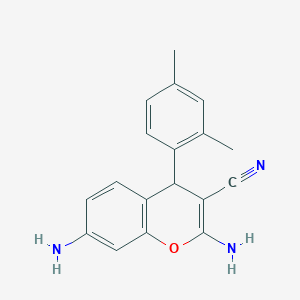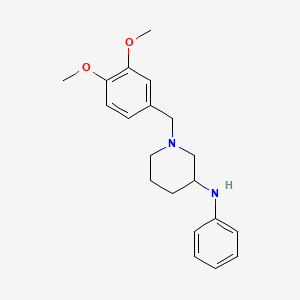
4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of morpholine derivatives and has shown promising results in various biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in the growth and proliferation of cancer cells. The compound has also been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine have been extensively studied. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, the compound has been found to modulate the immune response by regulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine. One area of research is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Additionally, the compound could be explored for its potential use in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, the mechanism of action of the compound could be further elucidated to better understand its therapeutic potential.
Conclusion:
In conclusion, 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine is a promising compound with potential applications in various scientific research fields. The compound has shown promising results in the inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune response. While there are limitations to its use in lab experiments, the compound's high purity and stability make it an attractive option for further research.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine involves the reaction of morpholine with 3,4-dimethylbenzoyl chloride and 3-methoxybenzyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a suitable reagent. The synthesis method has been optimized to obtain high yields of the compound with good purity.
Applications De Recherche Scientifique
4-(3,4-dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases. Additionally, the compound has been explored for its potential use as an antifungal agent.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-8-18(11-16(15)2)21(23)22-9-10-25-20(14-22)13-17-5-4-6-19(12-17)24-3/h4-8,11-12,20H,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKMKJQKZJUSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylbenzoyl)-2-(3-methoxybenzyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B6081602.png)
![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)

![methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)

![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)
![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)

![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)